molecular formula C20H17NO3S B11073372 4-Hydroxy-4,5-diphenyl-3-(thiophen-2-ylmethyl)-1,3-oxazolidin-2-one

4-Hydroxy-4,5-diphenyl-3-(thiophen-2-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B11073372
M. Wt: 351.4 g/mol
InChI Key: LUOUFCILZDDTNK-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,3-oxazolidin-2-one core, which is a five-membered ring with oxygen and nitrogen atoms, and is substituted with hydroxy, diphenyl, and thienylmethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the oxazolidinone intermediate.

    Hydroxylation and Phenylation: The final steps involve hydroxylation and phenylation reactions to introduce the hydroxy and diphenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazolidinone ring produces an amino alcohol.

Scientific Research Applications

4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one: Lacks the thienylmethyl group, resulting in different chemical properties and reactivity.

    4,5-Diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one: Lacks the hydroxy group, affecting its ability to participate in hydrogen bonding and oxidation reactions.

    4-Hydroxy-3-(2-thienylmethyl)-1,3-oxazolidin-2-one: Lacks one phenyl group, altering its steric and electronic properties.

Uniqueness

4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and thienylmethyl groups, along with the diphenyl substitution, makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

4-hydroxy-4,5-diphenyl-3-(thiophen-2-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H17NO3S/c22-19-21(14-17-12-7-13-25-17)20(23,16-10-5-2-6-11-16)18(24-19)15-8-3-1-4-9-15/h1-13,18,23H,14H2

InChI Key

LUOUFCILZDDTNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC=CS3)(C4=CC=CC=C4)O

Origin of Product

United States

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